Cas no 112318-10-2 (3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-)

3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel- structure
112318-10-2 structure
Product Name:3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-
CAS-nummer:112318-10-2
MF:C11H12N4O2
MW:232.23858165741
CID:197848
PubChem ID:490352
Update Time:2025-04-19

3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-
    • 9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine
    • (1S,2R,5R)-5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
    • 3-Cyclopentene-1,2-diol, 5-(4-amino-1H-imidazo(4,5-c)pyridin-1-yl)-, (1alpha,2alpha,5beta)-
    • 5'-Dhcda
    • 5'-Nordeazaneplanocina
    • 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-3-deazaadenine
    • Ttdhda
    • 112318-10-2
    • SCHEMBL1935353
    • AVS-6282
    • A802591
    • UJJIREDPTVPNLW-MRTMQBJTSA-N
    • C^3DHCeA
    • 5-(4-Imino-4,5-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
    • (1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
    • (1S,2R,5R)-5-(4-azanylimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
    • (1S,2R,5R)-5-(4-amino-1-imidazo[4,5-c]pyridinyl)cyclopent-3-ene-1,2-diol
    • 9-[Trans-2'-trans-3'-dihydroxycyclopent-4'-enyl]-3-deazaadenine
    • DTXSID80920732
    • Inchi: 1S/C11H12N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h1-5,7-8,10,16-17H,(H2,12,13)/t7-,8-,10+/m1/s1
    • InChI-sleutel: UJJIREDPTVPNLW-MRTMQBJTSA-N
    • LACHT: O[C@@H]1[C@@H](C=C[C@H]1N1C=NC2C(N)=NC=CC1=2)O

Berekende eigenschappen

  • Exacte massa: 232.096
  • Monoisotopische massa: 232.096
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 1
  • Complexiteit: 325
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.9
  • Topologisch pooloppervlak: 97.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.71
  • Kookpunt: 548.9°Cat760mmHg
  • Vlampunt: 285.8°C
  • Brekindex: 1.823
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen